molecular formula C16H28Cl2N2O B4163726 N-[4-(4-chloro-3-ethylphenoxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

N-[4-(4-chloro-3-ethylphenoxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

Cat. No.: B4163726
M. Wt: 335.3 g/mol
InChI Key: RWFADEYJTNCIMT-UHFFFAOYSA-N
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Description

N’-[4-(4-chloro-3-ethylphenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is a synthetic organic compound It is characterized by the presence of a phenoxy group substituted with a chlorine and ethyl group, linked to a butyl chain, which is further connected to a dimethyl-1,2-ethanediamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(4-chloro-3-ethylphenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves multiple steps:

    Formation of the phenoxy intermediate: The initial step involves the reaction of 4-chloro-3-ethylphenol with an appropriate alkylating agent to form the 4-(4-chloro-3-ethylphenoxy)butyl intermediate.

    Coupling with diamine: The intermediate is then reacted with N,N-dimethyl-1,2-ethanediamine under controlled conditions to form the desired product.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(4-chloro-3-ethylphenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The compound can be reduced to modify the phenoxy group or the diamine moiety.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenoxy derivatives.

Scientific Research Applications

N’-[4-(4-chloro-3-ethylphenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-[4-(4-chloro-3-ethylphenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets. The phenoxy group may interact with cellular receptors or enzymes, while the diamine moiety can influence the compound’s binding affinity and specificity. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N’-[4-(4-chlorophenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride
  • N’-[4-(4-ethylphenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride
  • N’-[4-(4-bromophenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride

Uniqueness

N’-[4-(4-chloro-3-ethylphenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is unique due to the presence of both chlorine and ethyl groups on the phenoxy moiety. This dual substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[4-(4-chloro-3-ethylphenoxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27ClN2O.ClH/c1-4-14-13-15(7-8-16(14)17)20-12-6-5-9-18-10-11-19(2)3;/h7-8,13,18H,4-6,9-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFADEYJTNCIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCCCNCCN(C)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-chloro-3-ethylphenoxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
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N-[4-(4-chloro-3-ethylphenoxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

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